molecular formula C8H7F5N4O3 B1671117 EF-5 CAS No. 152721-37-4

EF-5

Cat. No.: B1671117
CAS No.: 152721-37-4
M. Wt: 302.16 g/mol
InChI Key: JGGDSDPOPRWSCX-UHFFFAOYSA-N
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Description

EF-5, also known as 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide, is a compound developed at the University of Pennsylvania by Dr. Cameron Koch and Dr. Sydney Evans. It is primarily used as a hypoxia marker, selectively binding to hypoxic cells and forming adducts. This compound is widely used in scientific research to identify and study hypoxic conditions in cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EF-5 involves the reaction of 2-nitroimidazole with 2,2,3,3,3-pentafluoropropylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: EF-5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

EF-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a probe to study redox reactions and hypoxia in chemical systems.

    Biology: Employed to identify and quantify hypoxic cells in various biological samples, including tumors and tissues.

    Medicine: Utilized in cancer research to study tumor hypoxia and its effects on treatment outcomes. .

    Industry: Applied in the development of hypoxia-targeted therapies and diagnostic tools.

Mechanism of Action

EF-5 exerts its effects by selectively binding to hypoxic cells. Upon injection into animal tissues, this compound diffuses into cells and undergoes bioreductive activation under low oxygen conditions. This activation leads to the formation of reactive intermediates that covalently bind to cellular macromolecules, forming stable adducts. The binding of this compound can be detected using monoclonal antibodies conjugated to fluorescent dyes, allowing for the visualization and quantification of hypoxic cells .

Comparison with Similar Compounds

EF-5 is unique in its ability to selectively bind to hypoxic cells and form stable adducts. Similar compounds include:

This compound’s lipophilic and uncharged nature allows for rapid and even tissue distribution, making it a valuable tool for hypoxia detection and research .

Properties

IUPAC Name

2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDSDPOPRWSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165114
Record name 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152721-37-4
Record name 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152721-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EF5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152721374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-N-(2,2,3,3,3-pentafluoropropyl)-1H-imidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EF-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/383HJ2T87O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.